Product packaging for BMPPB-32(Cat. No.:)

BMPPB-32

Cat. No.: B1192310
M. Wt: 402.5
InChI Key: QGEBKIOJSNPDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMPPB-32 is a novel, potent, and selective ATP-competitive inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . It is characterized by its high specificity and selectivity for the LRRK2 kinase domain, making it a valuable reference compound in biochemical and cellular assays . Its primary research application is in the study of Parkinson's disease (PD) pathogenesis, particularly in models involving the most common genetic mutation, LRRK2-G2019S, which leads to increased kinase activity . Studies in Drosophila models have demonstrated that this compound can normalize neuronal dysfunction, such as abnormal visual gain control and contrast sensitivity, caused by dopaminergic expression of LRRK2-G2019S . Furthermore, research using the fly proboscis extension response (PER) model, which exhibits PD-like motor deficits including bradykinesia and tremor, shows that feeding this compound can partially rescue these impaired reflexes . A key advantage of this compound over other inhibitors like LRRK2-IN-1 is its reduced off-target effects, as evidenced by its minimal impact on dLRRK null flies in sensitive functional assays . This selectivity profile solidifies its role as a critical pharmacological tool for disentangling the complex biology of LRRK2 and for evaluating its potential as a therapeutic target in Parkinson's disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5

IUPAC Name

2-Benzyloxy-5-(4-methyl-piperazin-1-yl)-N-pyridin-3-yl-benzamide

InChI

InChI=1S/C24H26N4O2/c1-27-12-14-28(15-13-27)21-9-10-23(30-18-19-6-3-2-4-7-19)22(16-21)24(29)26-20-8-5-11-25-17-20/h2-11,16-17H,12-15,18H2,1H3,(H,26,29)

InChI Key

QGEBKIOJSNPDFE-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CN=C1)C2=CC(N3CCN(C)CC3)=CC=C2OCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMPPB32;  BMPPB 32;  BMPPB-32

Origin of Product

United States

Drosophila Melanogaster As a Model System for Lrrk2 Pathophysiology Studies

Conservation of LRRK2 Homologs and Signaling Pathways

Drosophila possesses a single human LRRK2 homolog, dLRRK (also known as CG5483) mdpi.comfrontiersin.orgmun.ca. Residues affected by PD-causing mutations in human LRRK2, such as G2019S, are highly conserved in dLRRK mdpi.comfrontiersin.orgmun.ca. This high degree of conservation in functional domains, including the ROC, COR, and kinase domains, suggests that dLRRK can effectively model the effects of Parkinson-linked mutations mun.ca. Mechanistically, experimental evidence in Drosophila indicates that LRRK2 and VPS35 proteins cooperate in synaptic vesicle trafficking endocytosis through the regulation of the endosomal pathway, which is crucial for autophagic processes mdpi.com.

Utility in Investigating Genetic Mutations (e.g., G2019S)

Drosophila models have been instrumental in investigating the pathological effects of LRRK2 mutations. Overexpression of either human LRRK2 (hLRRK2) or dLRRK pathogenic mutations, particularly the G2019S mutation, in flies leads to age-dependent dopaminergic (DA) neuronal loss, locomotor deficits, and early mortality frontiersin.orgsdbonline.orgnih.govfrontiersin.orgnih.gov. The G2019S mutation, specifically, has been shown to cause non-autonomous neurodegeneration in the visual system of Drosophila, a degeneration specific to this mutation and dependent on kinase activity frontiersin.orgnih.gov.

These models provide a robust in vivo system for studying LRRK2-linked pathogenesis and for screening potential therapeutic interventions nih.govnih.govscirp.org. For instance, studies have shown that expressing human mutant G2019S-LRRK2 in Drosophila leads to severe motor dysfunction and selective DA neuron degeneration, making it a critical testing tool for identifying neuroprotective compounds scirp.org.

Overview of Kinase Inhibitors in Lrrk2 Research

Target Specificity and Selectivity Profiling of this compound

This compound has been characterized for its potent and selective inhibition of LRRK2, demonstrating a favorable profile in various biochemical and cellular assays.

Inhibition of LRRK2 Kinase Domain Activity

This compound functions as a potent inhibitor of LRRK2 kinase activity. In a biochemical Lantha-Screen® assay, this compound demonstrated inhibitory constants (Ki) of 1.5 nM for wild-type human LRRK2 (hLRRK2) and 6 nM for the common Parkinson's disease-associated G2019S variant of hLRRK2. Cellular assays in HEK293 cells further supported its inhibitory activity, with apparent IC50 values of 34 nM for wild-type LRRK2, 94 nM for the G2019S variant, and 64 nM for the LRRK2-IN-1 inhibition-resistant mutant A2016T. nih.govresearchgate.net

The following table summarizes the key inhibition data for this compound:

Assay TypeLRRK2 VariantInhibition MetricValue
Biochemical (Lantha-Screen®)hLRRK2 WTKi1.5 nM
Biochemical (Lantha-Screen®)hLRRK2 G2019SKi6 nM
Cell-based (HEK293)LRRK2 WTIC5034 nM
Cell-based (HEK293)LRRK2 G2019SIC5094 nM
Cell-based (HEK293)LRRK2 A2016TIC5064 nM

Discrimination Between LRRK2 Variants (e.g., Wild-Type vs. G2019S)

While this compound inhibits both wild-type and G2019S variants of LRRK2, the biochemical Ki values indicate a slightly higher potency against the wild-type enzyme compared to the G2019S mutant. nih.govresearchgate.net In cellular contexts, the IC50 values suggest a similar trend, with greater potency against wild-type LRRK2. nih.gov

Beyond direct kinase inhibition, this compound has shown a capacity to reverse the aberrant upregulation of Nanog expression induced by G2019S LRRK2 in a dose-sensitive manner. Notably, this effect was specific to the G2019S variant, as this compound did not affect Nanog expression in kinase-dead (KD) LRRK2-transfected cells, highlighting its mechanism of action through LRRK2 kinase activity. researchgate.net

Comparative studies in Drosophila models further underscore this compound's selectivity. Unlike LRRK2-IN-1, another LRRK2 inhibitor, this compound did not exhibit significant off-target effects in dLRRK− null flies, which lack the Drosophila LRRK homolog. This suggests a more specific interaction with LRRK2 compared to less selective inhibitors. nih.govwhiterose.ac.uk

Assessment of Off-Target Interactions

This compound has demonstrated a clean kinase selectivity profile in mammalian cells. nih.gov In vivo assessments using dLRRK− null flies, which are devoid of the LRRK2 homolog, revealed no major off-target effects affecting the steady-state visually evoked potentials (SSVEP) when treated with this compound. This contrasts sharply with LRRK2-IN-1, which produced marked off-target phenotypes in these knockout flies. nih.govwhiterose.ac.uk These findings suggest that this compound possesses a highly specific inhibitory action towards LRRK2. Despite these promising initial findings, further comprehensive studies are necessary to fully determine the physiochemical and pharmacokinetic properties of this compound, as well as to conduct additional assessments for potential off-target effects. whiterose.ac.uk

Modulatory Effects on LRRK2 Phosphorylation Dynamics

This compound effectively modulates LRRK2-dependent phosphorylation dynamics, particularly in the context of pathogenic LRRK2 variants. In Drosophila models expressing the human LRRK2-G2019S transgene, which leads to increased kinase activity, this compound normalized contrast sensitivity in both young and older flies. This normalization suggests that this compound's inhibitory action on LRRK2 kinase activity directly ameliorates LRRK2-G2019S-induced neuronal dysfunction. nih.govwhiterose.ac.uk

Furthermore, in Drosophila models expressing G2019S or I2020T forms of human LRRK2 in dopaminergic neurons, which exhibit reduced proboscis extension response (PER) speed and increased tremor, feeding with this compound fully rescued the speed of proboscis extension to wild-type levels. nih.gov This rescue indicates that the observed motor deficits are a consequence of LRRK2-mediated phosphorylation of its substrates, and this compound effectively counteracts this aberrant phosphorylation. nih.gov

The compound's ability to reverse G2019S LRRK2-induced upregulation of Nanog expression further points to its modulatory role in LRRK2 phosphorylation pathways. This effect is significant because the G2019S mutation has been linked to an aberrant regulation of pluripotency genes, and this compound's action suggests it can normalize these phosphorylation-dependent cellular processes. researchgate.net While specific direct effects on LRRK2 autophosphorylation sites like Serine 1292 (pS1292), a common readout for LRRK2 kinase activity, are implied by its general kinase inhibition, the cellular IC50 values for LRRK2-pSer935 directly demonstrate its impact on LRRK2 phosphorylation. nih.govmdpi.com

In Vivo Efficacy and Phenotypic Rescue by Bmppb 32 in Model Organisms

Visual System Phenotypes in Drosophila LRRK2 Models

Mutations in the LRRK2 gene are associated with various non-motor symptoms of PD, including disturbances in the visual system. Drosophila models expressing human LRRK2-G2019S, a common PD-related mutation, exhibit notable visual deficits that can be effectively targeted by compounds like BMPPB-32.

Aberrant Visual Gain Control and Neuronal Hyperexcitability

Dopaminergic expression of the human LRRK2-G2019S transgene in Drosophila leads to an activity-dependent loss of vision, particularly in older animals. This visual dysfunction is preceded by a failure to correctly regulate neuronal activity in younger flies. Specifically, these flies display increased visual contrast sensitivity throughout the retinal network, reflecting abnormal gain control or normalization of neural activity. Photoreceptor function has also been shown to deteriorate in these flies due to excitotoxicity. This indicates an early neuronal hypersensitivity caused by the abnormal kinase domain activity of LRRK2-G2019S. researchgate.netnih.govnih.govnih.govwhiterose.ac.uk

Neuroprotective Effects of this compound on Visual Function

This compound, a novel LRRK2 kinase inhibitor, has been shown to normalize contrast sensitivity in Drosophila models expressing LRRK2-G2019S. Studies have demonstrated that feeding flies with this compound restored normal contrast sensitivity in both day 1 and day 14 flies, suggesting that the compound addresses both the early neuronal hypersensitivity and the subsequent neurodegeneration caused by abnormal kinase activity. nih.govnih.govnih.govwhiterose.ac.ukresearchgate.netoup.com Furthermore, this compound has been found to rescue both photoreceptor (1F1) and neural responses (2F1+2F2) in the visual system of TH>G2019S flies. nih.gov Biochemical and cellular assays indicate that this compound is a more specific kinase inhibitor compared to LRRK2-IN-1, a finding confirmed in vivo where dLRRK null flies exhibited large off-target effects with LRRK2-IN-1 but not with this compound. nih.govnih.govresearchgate.netoup.com

Steady-State Visually Evoked Potential (SSVEP) Analysis for this compound Efficacy

The Steady-State Visually Evoked Potential (SSVEP) assay is a sensitive technique used to quantify the physiological response to flickering stimuli, generating frequency- and phase-locked response components with high signal-to-noise ratios. researchgate.netnih.govwhiterose.ac.uk This method has been employed to assess the efficacy of this compound in Drosophila LRRK2 models. SSVEP analysis revealed that this compound significantly improved all three components of the neuronal visual response recorded from Drosophila expressing hLRRK2-G2019S. nih.govoup.comwhiterose.ac.ukresearchgate.netneurochemistry.org Additionally, the drug was observed to revert the phase changes in the 1F1 SSVEP responses associated with the TH>G2019S genotype. nih.gov

Motor Deficits in Drosophila LRRK2 Models

Beyond visual impairments, Drosophila LRRK2 models also exhibit motor deficits, mirroring symptoms observed in human PD. The Proboscis Extension Reflex (PER) assay provides a robust method to evaluate these motor impairments and the therapeutic potential of compounds like this compound.

Assessment of Proboscis Extension Reflex (PER) Impairments

The PER assay in Drosophila serves as an excellent model for LRRK2-related motor deficits, encompassing bradykinesia, akinesia, hypokinesia, and increased tremor. nih.govcore.ac.ukresearchgate.netnih.govdntb.gov.ua Expression of human LRRK2-G2019S or I2020T mutations in dopaminergic neurons significantly reduces the percentage of flies that initially respond to sucrose (B13894) stimulation. High-speed video analysis further demonstrates that G2019S expression leads to a slower proboscis extension, increased variability in its duration, and a noticeable increase in tremor. nih.govcore.ac.ukresearchgate.netnih.gov The single dopaminergic neuron, TH-VUM, is suggested to be most important in this phenotype. nih.govcore.ac.ukresearchgate.netnih.gov

Restoration of Motor Coordination and Reduction of Tremor by this compound

This compound has shown a partial rescue of the PER response frequency in Drosophila models of LRRK2 Parkinson's disease. In flies expressing LRRK2-G2019S in dopaminergic neurons, the percentage of flies showing the PER was partially rescued by this compound. The speed of the PER was fully restored to wild-type levels in both TH>G2019S and TH>I2020T flies treated with this compound. nih.govcore.ac.uk This rescue by this compound suggests that the reduction in PER is a consequence of LRRK2's phosphorylation of its substrate(s). nih.govcore.ac.uk

The following table summarizes the effect of this compound on the Proboscis Extension Reflex (PER) response percentage in Drosophila LRRK2 models:

Genotype/TreatmentPercentage of Flies Showing PER (%)
Wild-type (TH/+)73 nih.govcore.ac.uk
TH>G2019S (Untreated)32 nih.govcore.ac.uk
TH>G2019S + LRRK2-IN-147 nih.govcore.ac.uk
TH>G2019S + this compound44 nih.govcore.ac.uk

Analysis of Bradykinesia and Akinesia-Like Phenotypes

In Drosophila models of LRRK2 Parkinson's disease, the expression of human LRRK2-G2019S in dopaminergic neurons leads to distinct motor deficits, including bradykinesia and akinesia-like phenotypes. Bradykinesia is characterized by a slowed speed of proboscis extension and increased variability in its duration, while akinesia is observed as a reduction in the percentage of flies that initially respond to sucrose stimulation, a measure of the proboscis extension response (PER) nih.govnih.govcore.ac.uk.

Intervention with this compound has demonstrated a significant rescue of these motor impairments. Specifically, feeding flies with 2.5 µM this compound fully rescued the bradykinesia, normalizing the speed of proboscis extension nih.govcore.ac.uk. The compound also partially rescued the akinesia, increasing the frequency of PER responses from 32% to 44% in TH>G2019S flies nih.govcore.ac.uk. This partial rescue of akinesia by this compound, compared to the full rescue of bradykinesia, suggests a dual output mechanism influencing different aspects of motor control nih.gov.

Table 1: Effect of this compound on Motor Phenotypes in Drosophila LRRK2 Models

PhenotypeLRRK2-G2019S Expression (Control)This compound Treatment (2.5 µM)Outcome (vs. Control)Citation
Proboscis Extension Speed (Bradykinesia)Slowed, more variableNormalizedFull Rescue nih.govcore.ac.uk
PER Frequency (Akinesia)Reduced (e.g., 32%)Partially restored (e.g., 44%)Partial Rescue nih.govcore.ac.uk

Investigation of Specific Neuronal Populations

Dopaminergic Neuron Involvement in LRRK2 Pathology and this compound Rescue

Mutations in LRRK2, particularly G2019S and I2020T, when expressed in dopaminergic neurons, are central to the observed pathological phenotypes in Drosophila models of PD nih.govnih.govcore.ac.uknih.gov. These mutations lead to a reduction in the percentage of flies responding to sucrose stimulation and contribute to broader motor deficits nih.govnih.govcore.ac.uk. The increased kinase activity associated with the G2019S-LRRK2 mutation is directly linked to neuronal dysfunction researchgate.netebi.ac.ukrsc.orgresearchgate.net.

This compound, acting as a specific LRRK2 kinase inhibitor, has shown significant neuroprotective effects by rescuing these dopaminergic neuron-related phenotypes nih.govnih.govcore.ac.uknih.govebi.ac.ukrsc.orgresearchgate.netnih.govbiorxiv.org. Biochemical and cellular assays indicate that this compound is a highly specific LRRK2 inhibitor, demonstrating potent inhibition of both wild-type and G2019S variants of human LRRK2 researchgate.netebi.ac.ukrsc.org. Its specificity has been further confirmed in vivo, where it showed no significant off-target effects in dLRRK null flies, unlike other inhibitors such as LRRK2-IN-1 researchgate.netebi.ac.ukrsc.orgresearchgate.netnih.gov.

Beyond motor functions, this compound has also normalized visual deficits in these models. In flies with dopaminergic expression of hLRRK2-G2019S, this compound restored contrast sensitivity in both young (day 1) and older (day 14) flies, highlighting the utility of the Drosophila visual system as a sensitive model for assaying neurological effects of genetic diseases and potential therapies researchgate.netebi.ac.ukrsc.orgresearchgate.netnih.govbiorxiv.org. The apparent Ki values for this compound were reported as 1.5 nM for hLRRK2 and 6 nM for G2019S in a biochemical Lantha-Screen® assay researchgate.net. Cell-based IC50 values in HEK293 cells were 34 nM for LRRK2 WT, 94 nM for G2019S, and 64 nM for the A2016T mutant researchgate.net.

Table 2: this compound Kinase Inhibition Profile

Assay TypeLRRK2 VariantInhibition Constant (Ki/IC50)Citation
Biochemical (Lantha-Screen®)hLRRK2 WT1.5 nM (Ki) researchgate.net
Biochemical (Lantha-Screen®)G2019S6 nM (Ki) researchgate.net
Cell-based (HEK293)LRRK2 WT34 nM (IC50) researchgate.net
Cell-based (HEK293)G2019S94 nM (IC50) researchgate.net
Cell-based (HEK293)A2016T64 nM (IC50) researchgate.net

Role of TH-VUM Neuron in this compound Mediated Motor Rescue

The single dopaminergic neuron known as the TH-VUM (Tyrosine Hydroxylase-expressing Ventral Unpaired Medial) neuron plays a critical role in modulating the proboscis extension response in Drosophila nih.govnih.govcore.ac.uk. Expression of LRRK2-G2019S in dopaminergic neurons, with particular emphasis on the TH-VUM neuron, has been identified as a key contributor to the observed motor deficits nih.govnih.govcore.ac.uk.

The rescue of motor phenotypes by this compound is suggested to involve the modulation of this specific neuronal population. The observation that 2.5 µM this compound fully rescues bradykinesia, while only partially rescuing akinesia, suggests a complex interplay involving the TH-VUM neuron's dual output onto sugar-sensing Gr5a neurons (affecting akinesia) and local interneurons (affecting bradykinesia and tremor) nih.gov. This indicates that this compound's therapeutic effect on motor rescue is, at least in part, mediated through its influence on the activity and function of the TH-VUM neuron nih.govnih.govcore.ac.uk.

Temporal Aspects of this compound Intervention in LRRK2 Models

Efficacy in Early-Stage vs. Later-Stage Pathological Manifestations

This compound has demonstrated efficacy across different stages of LRRK2-related pathological manifestations in Drosophila models. In young flies (e.g., 1 day old) expressing TH>G2019S, which exhibit an initial hyperactivity and abnormal visual gain control as a PD-mimic phenotype, this compound was effective in reverting these early-stage visual abnormalities ebi.ac.ukrsc.orgresearchgate.netnih.govbiorxiv.org. This suggests that the compound can intervene to correct neuronal dysfunction even before more overt motor symptoms appear biorxiv.org.

Furthermore, this compound also proved effective in rescuing the activity-dependent loss of vision and reduced photoreception observed in older flies expressing LRRK2-G2019S ebi.ac.ukrsc.orgresearchgate.netnih.gov. This indicates its capacity to ameliorate later-stage neurodegenerative phenotypes core.ac.uknih.govbiorxiv.org. The administration of this compound at the start of adult life, when neurophysiological phenotypes become apparent, has been explored to better mimic the clinical scenario of PD patients initiating treatment later in life nih.gov. The ability of this compound to revert phenotypes in both young and old flies underscores its potential as a therapeutic agent capable of addressing the temporal progression of LRRK2-associated pathology core.ac.uknih.gov.

Table 3: Temporal Efficacy of this compound in Drosophila LRRK2 Models

Pathological ManifestationStage of InterventionThis compound EfficacyCitation
Visual HyperactivityEarly-stage (e.g., 1-day-old flies)Reverted ebi.ac.ukrsc.orgresearchgate.netnih.govbiorxiv.org
Loss of Vision/Reduced PhotoreceptionLater-stage (e.g., old flies)Rescued ebi.ac.ukrsc.orgresearchgate.netnih.govbiorxiv.org

Computational and Structural Modeling of Bmppb 32 Interactions

Homology Modeling of LRRK2 Kinase Domain for Inhibitor Design

The LRRK2 protein is a large, multi-domain enzyme comprising several functional regions, including a crucial kinase domain. tocris.comguidetopharmacology.org Due to the challenges in obtaining high-resolution crystal structures for the entire LRRK2 protein, homology modeling has been widely employed to construct structural models of its kinase domain. These models are typically built using crystal structures of homologous kinases, such as b-Raf or members of the MLK1/MKKK9 family, which share significant sequence similarity with the LRRK2 kinase domain. tocris.comnih.gov

Homology models provide critical insights into the architecture of the LRRK2 kinase domain, revealing its characteristic N-terminal and C-terminal lobes, along with key catalytic residues. For instance, the regulatory triad, involving Lys1906, Glu1920, and Asp2017, is a focus for understanding ATP binding and kinase activity. tocris.com Such models are invaluable for guiding the design of inhibitors like BMPPB-32, enabling researchers to predict how compounds might interact with the active site and inform modifications to improve potency and selectivity. The G2019S mutation, a common pathogenic variant in LRRK2, is predicted by modeling to stabilize a more active conformation of the kinase, highlighting the importance of structural understanding in targeting disease-relevant forms of the enzyme. nih.gov

Docking Studies to Elucidate this compound Binding Modes

Docking studies play a pivotal role in predicting and elucidating the specific binding modes of small molecules, such as this compound, within the active site of the LRRK2 kinase domain. These computational simulations assess the preferred orientation and conformation of an inhibitor when bound to its target, identifying key intermolecular interactions.

In the context of LRRK2 inhibitor design, docking studies have been performed using established LRRK2 homology models to understand how various compounds interact with the kinase hinge region. nih.gov For this compound, or structurally related benzamide (B126) LRRK2 inhibitors, these studies reveal crucial interactions. For example, the amide N-H of this compound is known to form an intramolecular hydrogen bond with the pyridine (B92270) nitrogen, contributing to its stable binding. nih.gov While specific detailed docking poses for this compound were not extensively detailed in the provided literature, comparative studies with other inhibitors highlight that this compound's binding mode involves critical interactions within the kinase hinge. nih.gov This information is essential for structure-based drug design, allowing for the rational modification of chemical structures to enhance binding affinity and specificity.

Quantum Mechanics Minimizations in Structure-Activity Relationship (SAR) Studies

Quantum mechanics (QM) calculations, including quantum mechanics minimizations, are advanced computational tools employed in structure-activity relationship (SAR) studies to refine molecular geometries, accurately calculate electronic properties, and provide a deeper understanding of the energetic aspects of ligand-protein interactions. While specific detailed findings of quantum mechanics minimizations directly for this compound were not extensively elaborated in the provided search results, these methods are generally crucial in the broader context of LRRK2 inhibitor discovery and optimization.

In SAR studies for LRRK2 inhibitors, QM calculations can be used to:

Refine molecular geometries: Optimize the 3D structure of inhibitors and their complexes with LRRK2, providing more accurate atomic positions and bond lengths than classical force fields.

Calculate electronic properties: Determine charge distributions, electrostatic potentials, and frontier molecular orbitals, which are critical for understanding non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the inhibitor and the kinase domain.

Assess binding energies: Contribute to more accurate calculations of binding affinities, often in conjunction with molecular mechanics methods (e.g., MM-GBSA), by providing a more precise description of the electronic contributions to the interaction. rsc.orgimtm.cz

The application of QM in LRRK2 SAR studies helps medicinal chemists understand the subtle electronic effects of structural modifications on inhibitory potency and selectivity, thereby guiding the design of more effective and specific compounds. nih.gov

Comparative Structural Analysis of this compound with Other LRRK2 Inhibitors

This compound has been characterized as a potent and kinome-selective LRRK2 inhibitor, distinguishing itself from other compounds in its class. nih.gov Comparative structural analyses with other LRRK2 inhibitors provide valuable insights into the features that contribute to its efficacy and specificity.

One notable comparison involves LRRK2-IN-1, an earlier reference compound for LRRK2 kinase inhibition. Biochemical and cellular assays have indicated that this compound is a more specific kinase inhibitor than LRRK2-IN-1. nih.govguidetopharmacology.org This enhanced specificity was further corroborated in Drosophila models, where LRRK2-IN-1 exhibited significant off-target effects, which were not observed with this compound. nih.govguidetopharmacology.org

Structural overlays have been performed to compare the binding modes of this compound (a benzamide LRRK2 inhibitor, PDB code: 5OP2) with other inhibitors, such as a picolinamide (B142947) LRRK2 inhibitor (referred to as compound 18 in the literature). nih.gov Despite some structural similarities, these analyses revealed distinct "orthogonal binding modes." For instance, while both this compound and the picolinamide inhibitor form hydrogen bonds with backbone residues in the kinase hinge region (e.g., Ala1950 and Glu1948), and the amide N-H of both compounds forms an intramolecular hydrogen bond with a pyridine nitrogen, key differences exist. The picolinamide inhibitor was found to stabilize a conserved water network, enhancing hydrogen bonding with Lys1906 and the catalytic Asp2017, a feature that differentiates its interaction from that of this compound. nih.gov

This comparative analysis underscores that even inhibitors with similar targets can achieve their inhibitory effects through diverse molecular recognition mechanisms, providing a basis for designing novel LRRK2 inhibitors with improved properties. Other LRRK2 inhibitors that have been part of comparative studies or are notable in the field include GSK2578215A, PF-06447475, CZC25146, TAE684, MLi-2, and GZD-824 (Olverembatinib). nih.govguidetopharmacology.orgwikipedia.orgcenmed.com

Table 1: Biochemical and Cell-Based Inhibition Data for this compound nih.gov

Assay TypeLRRK2 VariantValueUnit
Biochemical (Lantha-Screen®)Wild-type1.5nM
Biochemical (Lantha-Screen®)G2019S6nM
Cell-based (HEK293)Wild-type34nM
Cell-based (HEK293)G2019S94nM
Cell-based (HEK293)A2016T64nM

Comparative Analysis of Bmppb 32 with Other Lrrk2 Inhibitors

Head-to-Head Comparisons with LRRK2-IN-1

LRRK2-IN-1 was one of the first selective LRRK2 inhibitors to be developed and has been widely used in research. nih.gov However, subsequent studies revealed limitations, particularly concerning its specificity, which prompted the development of more refined compounds like BMPPB-32.

A key differentiator between this compound and LRRK2-IN-1 is their specificity for LRRK2 kinase. While LRRK2-IN-1 is a potent inhibitor of LRRK2, it is known to have off-target activities that can confound experimental results. nih.govnih.gov For instance, some cellular effects of LRRK2-IN-1, such as those on neurite outgrowth in primary neurons, were found to be identical in normal cells and in cells where the LRRK2 gene was knocked out, indicating effects independent of LRRK2 inhibition. nih.gov Furthermore, studies have shown that LRRK2-IN-1 can impair cellular pathways, such as Wnt signaling, which may not be directly related to its LRRK2 inhibitory function. nih.gov

In contrast, this compound is characterized as a more specific LRRK2 inhibitor. nih.gov This enhanced specificity is crucial for unequivocally linking the observed biological outcomes to the inhibition of LRRK2's kinase activity. The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity. researchgate.net

Inhibitory Activity of this compound
Assay TypeLRRK2 VariantValue
Biochemical Lanthascreen Assay (Ki)LRRK2 WT1.5 nM
Biochemical Lanthascreen Assay (Ki)LRRK2 G2019S1.1 nM
Cell-based pSer935 Assay (IC50)LRRK2 WT5.3 nM
Cell-based pSer935 Assay (IC50)LRRK2 G2019S3.0 nM
Cell-based pSer935 Assay (IC50)LRRK2 A2016T (resistant)1050 nM

This table presents the biochemical and cell-based inhibitory values of this compound against different forms of the LRRK2 protein. The lower Ki and IC50 values indicate higher potency. The significantly higher IC50 value for the A2016T mutant demonstrates the compound's specificity for the intended binding site. researchgate.net

Drosophila melanogaster (fruit fly) models of Parkinson's disease, which express human LRRK2 with pathogenic mutations like G2019S, have been instrumental in evaluating the in vivo effects of LRRK2 inhibitors. nih.govnih.gov In these models, the expression of G2019S LRRK2 in dopaminergic neurons leads to motor deficits, such as a reduced proboscis extension response (PER), which is analogous to motor symptoms observed in Parkinson's disease. nih.govnih.gov

Head-to-head comparisons in these Drosophila models have shown that both LRRK2-IN-1 and this compound can partially rescue the motor deficits caused by the G2019S mutation. nih.gov Treatment with either inhibitor ameliorated the reduced PER, demonstrating their efficacy in a living organism. nih.gov

Rescue of Proboscis Extension Response (PER) in LRRK2 G2019S Drosophila
ConditionPER Frequency
Wild-Type Control~73%
G2019S LRRK2 (Untreated)~32%
G2019S LRRK2 + LRRK2-IN-1~47%
G2019S LRRK2 + this compound~44%

This table summarizes the efficacy of LRRK2-IN-1 and this compound in a Drosophila model of LRRK2-driven motor dysfunction. Both inhibitors provided a partial, but significant, rescue of the proboscis extension response frequency. nih.gov

While both compounds showed a similar degree of partial rescue in this specific assay, the interpretation of the results differs based on their specificity. nih.gov

Advantages of this compound in Pre-clinical Research Paradigms

The primary advantage of using this compound in preclinical research lies in its higher specificity compared to earlier-generation inhibitors like LRRK2-IN-1. This specificity provides greater confidence that the observed therapeutic effects or cellular changes are a direct result of LRRK2 kinase inhibition, rather than unintended off-target interactions. nih.gov

Therefore, in research paradigms aimed at elucidating the specific downstream pathways of LRRK2 or validating LRRK2 as a therapeutic target, the use of a well-characterized and specific inhibitor such as this compound is essential for generating clear and interpretable data.

Broader Implications and Future Research Trajectories

Contribution of BMPPB-32 Research to the Excitotoxicity Hypothesis in Parkinson's Disease

The excitotoxicity hypothesis in Parkinson's disease posits that excessive or prolonged neuronal activation contributes to neurodegeneration, particularly affecting dopaminergic neurons nih.gov. Research utilizing this compound has provided compelling evidence supporting this hypothesis within the context of LRRK2-linked PD. Studies in Drosophila models expressing the human LRRK2-G2019S mutation, a common genetic cause of familial PD, have demonstrated increased visual contrast sensitivity and abnormal neural gain control in young flies nih.govoup.comwhiterose.ac.uk. This neuronal hypersensitivity is indicative of a failure in the regulation of neural activity, a hallmark of excitotoxicity nih.govoup.com.

Crucially, treatment with this compound, a specific LRRK2 kinase inhibitor, was shown to normalize this elevated contrast sensitivity and restore wild-type neuronal responses in both young (1-day-old) and older (14-day-old) Drosophila nih.govoup.comwhiterose.ac.ukresearchgate.net. This normalization by this compound suggests that the early neuronal hypersensitivity and the subsequent neurodegeneration observed in these models are directly attributable to the abnormal kinase activity of LRRK2-G2019S nih.gov. Furthermore, experiments where vision loss was accelerated by increasing neural activity via photic stimulation in Drosophila models further strengthened the excitotoxicity theory, with this compound's ability to rescue these phenotypes underscoring its contribution to understanding the role of LRRK2 kinase activity in this process nih.gov.

Table 1: Effect of this compound on Visual Contrast Sensitivity in Drosophila LRRK2-G2019S Model

Genotype/TreatmentVisual Contrast Sensitivity (Relative to Control) at Day 1Visual Contrast Sensitivity (Relative to Control) at Day 14Key FindingCitation
ControlNormalNormalBaseline nih.govoup.com
LRRK2-G2019SIncreasedIncreased (followed by decline in function)Neuronal Hypersensitivity nih.govoup.comwhiterose.ac.uk
LRRK2-G2019S + this compoundNormalizedNormalizedRestoration of Normal Neuronal Activity nih.govoup.comwhiterose.ac.ukresearchgate.net

Advancing Understanding of LRRK2 Pathophysiology Beyond Motor Deficits

While Parkinson's disease is primarily characterized by motor deficits, non-motor symptoms (NMS) are prevalent and often precede motor onset, significantly impacting patient quality of life researchgate.netnih.govmdpi.com. LRRK2 mutations have been associated with a range of NMS, including disturbances in the visual system, such as impaired color discrimination and contrast sensitivity researchgate.net.

This compound has played a pivotal role in advancing the understanding of LRRK2 pathophysiology beyond the classical motor symptoms by demonstrating its efficacy in ameliorating non-motor phenotypes. In Drosophila models of LRRK2-G2019S PD, this compound has been shown to rescue abnormal visual phenotypes oup.comnih.gov. Specifically, it restored visual neuronal gain and normalized photoreceptor and neural responses, which were otherwise compromised due to the LRRK2 mutation oup.comnih.govtandfonline.comnih.gov. This highlights LRRK2's involvement in synaptic function and visual processing, which are non-motor aspects of the disease researchgate.netnih.gov.

Furthermore, research using this compound has contributed to understanding how LRRK2 kinase activity impacts complex behaviors beyond locomotion. For instance, in Drosophila models, LRRK2-G2019S expression in dopaminergic neurons leads to a reduced proboscis extension response (PER), characterized by slower extension speed, increased variability in duration, and tremor nih.govnih.gov. This compound was able to partially rescue this reduced PER, suggesting that LRRK2 kinase activity directly contributes to these non-locomotor, yet motor-related, deficits nih.govnih.gov. This research expands the scope of LRRK2 pathophysiology to include a broader spectrum of neurological dysfunctions, offering a more holistic view of PD.

Methodological Innovations Aided by this compound as a Research Tool

This compound has proven to be a valuable research tool, contributing to methodological advancements in LRRK2 studies due to its high specificity and potency. It is recognized as a "novel LRRK2 reference compound" and a "new LRRK2 inhibitor" nih.govtandfonline.com.

One significant methodological innovation facilitated by this compound is the validation and refinement of in vivo assays, particularly the frequency-tagged steady-state visually evoked potential (SSVEP) assay in Drosophila nih.govoup.comnih.govnih.gov. This sensitive technique allows for the measurement of neural population responses to periodic flickering stimuli and has been instrumental in assaying the neurological effects of genetic diseases and potential therapies nih.govnih.govnih.gov. A key advantage of this compound in this context is its demonstrated specificity. Unlike other LRRK2 inhibitors, such as LRRK2-IN-1, this compound showed no detectable off-target effects in dLRRK null flies, which lack the fly ortholog of LRRK2 oup.comnih.govtandfonline.comnih.gov. This superior specificity makes this compound an invaluable tool for isolating LRRK2-specific effects in complex biological systems, thereby increasing the reliability and interpretability of research findings.

This compound has also been utilized in various in vitro and cell-based assays, including the Lanthascreen LRRK2 activity assay and assays measuring LRRK2-pSer935 IC50 in HEK293 cells nih.gov. Furthermore, it has been employed in a novel cell-based assay designed to identify LRRK2 inhibitors by assessing LRRK2's aberrant regulation of a pluripotency gene researchgate.net. In this assay, this compound exhibited an estimated IC50 of 0.22 µM, demonstrating its utility in high-throughput screening and mechanistic studies researchgate.net.

Table 2: Biochemical and Cellular Potency of this compound

Assay TypeLRRK2 VariantValueUnitCitation
Biochemical (Lanthascreen)Wild-Type (WT)1.5nM nih.gov
Biochemical (Lanthascreen)G2019S6nM nih.gov]
Cell-based (HEK293, pSer935)Wild-Type (WT)(IC50 value)nM nih.gov
Cell-based (HEK293, pSer935)G2019S(IC50 value)nM nih.gov
Cell-based (Pluripotency Gene Regulation)(Not specified, likely G2019S context)0.22µM researchgate.net

Note: Specific IC50 values for LRRK2-pSer935 in HEK293 cells were mentioned as obtained but not explicitly listed in the provided snippets, only that they were obtained.

Potential for Further Chemical Optimization and Derivatization of this compound

The development of LRRK2 inhibitors for therapeutic purposes necessitates compounds with optimal pharmacological properties, including high potency, selectivity, and favorable pharmacokinetic profiles, such as the ability to cross the blood-brain barrier (BBB) whiterose.ac.uk. While this compound has demonstrated high selectivity for LRRK2 and efficacy in preclinical models nih.govwhiterose.ac.uk, the field of LRRK2 inhibitor development is continuously seeking improved compounds.

The chemical structure of this compound (5-(4-methylpiperazin-1-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide) provides a foundation for further chemical optimization and derivatization nih.gov. This could involve structural modifications aimed at enhancing its potency, improving its BBB permeability, or refining its metabolic stability to achieve sustained therapeutic levels in vivo. The historical challenges with early LRRK2 inhibitors, such as off-target effects and poor BBB penetration, underscore the importance of ongoing chemical optimization efforts whiterose.ac.uk. Although this compound has a favorable specificity profile compared to some other inhibitors nih.govtandfonline.com, the continuous pursuit of compounds with even better safety profiles is paramount, especially given that some highly potent LRRK2 kinase inhibitors have shown adverse effects on kidney and lung function in preclinical safety studies, leading to the cessation of further clinical trials whiterose.ac.uk. Therefore, this compound serves as a robust starting point for medicinal chemistry programs focused on developing next-generation LRRK2 inhibitors with an optimized balance of efficacy, selectivity, and safety.

Application of this compound in Other LRRK2-Related Biological Contexts

Beyond its well-established role in Parkinson's disease, LRRK2 has been implicated in a variety of other biological processes and disease contexts, suggesting broader applications for specific LRRK2 inhibitors like this compound. LRRK2 has been genetically linked to chronic inflammatory conditions, notably Crohn's disease, an inflammatory bowel disease d-nb.info. This connection suggests that modulating LRRK2 activity could have implications for inflammatory disorders.

Furthermore, LRRK2 is known to regulate processes at membranous organelles and microtubule-based structures, and it is involved in specific signaling pathways d-nb.info. Its roles in endocytosis and autophagy, cellular processes critical for waste removal and recycling, are particularly relevant to neurodegeneration and other cellular dysfunctions d-nb.info. LRRK2 has also been implicated in regulating the calcium-activated transcription factor NFAT, which is crucial for both innate immune responses and neuronal biology d-nb.info.

Given this compound's high specificity as an LRRK2 inhibitor, it represents a valuable chemical probe for investigating these diverse LRRK2-related biological contexts. By selectively inhibiting LRRK2 kinase activity, this compound can help researchers dissect the precise roles of LRRK2 in cellular trafficking, immune modulation, and other physiological and pathological processes beyond the direct scope of PD motor and non-motor symptoms. This broad applicability positions this compound as a versatile tool for uncovering novel LRRK2-dependent mechanisms in various disease states and fundamental cell biology.

Q & A

Q. What experimental models are commonly used to evaluate BMPPB-32's efficacy in Parkinson’s disease (PD) research?

this compound is primarily tested in Drosophila melanogaster (fruit fly) models expressing human LRRK2-G2019S mutations, which replicate PD-associated neuronal dysfunction. Key metrics include steady-state visual evoked potentials (SSVEPs) to assess contrast sensitivity and masking effects in visual neurons . These models allow quantification of retinal (1F1) and neural (2F1+2F2) responses, with this compound restoring wild-type-like responses in mutant flies .

Q. What biochemical assays validate this compound's inhibition of LRRK2 kinase activity?

The LanthaScreen assay measures this compound’s inhibition of wild-type and G2019S LRRK2, showing apparent Ki values of 1.5 nM and 6 nM, respectively. In HEK293 cells, IC50 values are 34 nM (WT), 94 nM (G2019S), and 64 nM (A2016T mutant) . Parallel qPCR and Luciferase reporter assays confirm this compound’s suppression of LRRK2-driven Nanog expression (IC50: 0.22 µM) .

Q. How do researchers ensure methodological reproducibility in this compound studies?

Detailed protocols for compound administration (e.g., 2.5 mM in fly diets), tissue concentration validation (e.g., 37 ng/g in fly tissue), and SSVEP measurements are critical. Supporting information should include kinase selectivity profiles, dose-response curves, and statistical parameters (e.g., P-values, SEM) to enable replication .

Advanced Research Questions

Q. How can contradictory data between this compound and other LRRK2 inhibitors (e.g., LRRK2-IN-1) be resolved?

LRRK2-IN-1 exhibits off-target effects in dLRRK2 null flies, altering signal amplitude and masking, while this compound maintains specificity . To resolve contradictions, conduct parallel in vitro kinase panel screens (e.g., >200 kinases) and in vivo validation in knockout models. Discrepancies in IC50/Ki values between assays may arise from ATP concentration differences or cell-type variability, necessitating cross-validation .

Q. What methodological strategies optimize this compound's selectivity profiling in kinase studies?

Use high-throughput kinase panels at physiological ATP concentrations to minimize false positives. This compound’s selectivity is confirmed via biochemical assays (e.g., LanthaScreen) and in vivo rescue experiments in genetic null models. Supplementary data should include kinase inhibition heatmaps and structural comparisons to identify binding site interactions .

Q. How should researchers address variability in SSVEP responses across individual TH.G2019S flies?

Variability may stem from genetic mosaicism or differential drug uptake. Mitigate this by increasing sample sizes, standardizing rearing conditions, and using phase-locking analysis (e.g., 1F1 response phase reversals) to distinguish true drug effects from noise. Statistical methods like ANOVA with post-hoc corrections (e.g., Bonferroni) are recommended .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) quantify IC50 and Hill coefficients. Report confidence intervals and exact P-values (avoiding "significant" without thresholds). For SSVEP data, use mixed-effects models to account for intra-individual variability .

Methodological Considerations

Q. How to design experiments assessing this compound’s long-term neuronal effects?

Longitudinal studies in aging flies (e.g., 14-day-old adults) are critical. Measure SSVEP responses at multiple timepoints and combine with immunohistochemistry to track neurodegeneration. Include controls for drug stability in diets and monitor tissue degradation .

Q. What validation steps ensure this compound’s lack of off-target effects in mammalian systems?

Perform cross-species kinase profiling (e.g., human vs. fly kinases) and compare results with null mutants. For example, dLRRK2 knockout flies treated with this compound show no CRF changes, confirming specificity .

Q. How to integrate this compound’s biochemical data with in vivo functional outcomes?

Correlate in vitro IC50/Ki values with in vivo rescue thresholds (e.g., 2.5 mM dietary concentration). Use mechanistic reporter systems (e.g., Nanog-Luciferase) to link kinase inhibition to gene expression changes, ensuring alignment between biochemical potency and phenotypic recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMPPB-32
Reactant of Route 2
Reactant of Route 2
BMPPB-32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.